molecular formula C27H24N2O2 B6089364 {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

Cat. No. B6089364
M. Wt: 408.5 g/mol
InChI Key: NWUYDXIZBSFIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone, also known as MMN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMN belongs to the class of compounds known as piperidinyl-indoles, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has been shown to inhibit the activity of several key enzymes involved in these pathways, including protein kinases and phosphatases.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has been shown to possess a wide range of other biochemical and physiological effects. Studies have shown that {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has potent anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has also been shown to possess potent antioxidant activity, which may be useful in the prevention of various age-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is its potent activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone. One promising area of research is the development of novel formulations of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone that improve its solubility and bioavailability. Another promising area of research is the study of the mechanisms of action of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in cancer cells, which could lead to the development of new and more effective cancer therapies. Finally, the study of the anti-inflammatory and antioxidant properties of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone could lead to the development of new treatments for a wide range of age-related diseases.

Synthesis Methods

The synthesis of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone involves a multi-step process that begins with the reaction of methyl 4-chloro-3-quinolinecarboxylate with piperidine to form 1-(4-chloro-3-quinolinyl)piperidine. The resulting compound is then reacted with 1-naphthylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 3-chloro-1-(6-methyl-4-quinolinyl)propan-1-one to form the final product, {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone.

Scientific Research Applications

{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone is in the field of cancer research. Studies have shown that {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. {1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

[1-(6-methylquinoline-4-carbonyl)piperidin-3-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c1-18-11-12-25-24(16-18)23(13-14-28-25)27(31)29-15-5-8-20(17-29)26(30)22-10-4-7-19-6-2-3-9-21(19)22/h2-4,6-7,9-14,16,20H,5,8,15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUYDXIZBSFIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCCC(C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(6-Methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

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